(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Anti-biofilm Enterococcus faecalis Chalcone SAR

(E)-1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (CAS 590419-77-5) is a synthetic halogenated chalcone (C15H10BrFO, MW 305.14 g/mol) featuring an α,β-unsaturated ketone core conjugated with a 4-bromophenyl ring (Ring A) and a 3-fluorophenyl ring (Ring B). Its single-crystal X-ray structure has been solved (Acta Crystallogr.

Molecular Formula C15H10BrFO
Molecular Weight 305.146
CAS No. 590419-77-5
Cat. No. B2477753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
CAS590419-77-5
Molecular FormulaC15H10BrFO
Molecular Weight305.146
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H10BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10H/b9-4+
InChIKeyAWNPVZDWAXOGEM-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-1-(4-Bromophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one (CAS 590419-77-5): A Halogenated Chalcone with Defined Crystal Structure and Anti-Biofilm Activity


(E)-1-(4-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (CAS 590419-77-5) is a synthetic halogenated chalcone (C15H10BrFO, MW 305.14 g/mol) featuring an α,β-unsaturated ketone core conjugated with a 4-bromophenyl ring (Ring A) and a 3-fluorophenyl ring (Ring B) [1]. Its single-crystal X-ray structure has been solved (Acta Crystallogr. E, 2019), revealing two independent molecules in the asymmetric unit that adopt an s-cis configuration and engage in intermolecular C–H···O hydrogen bonding to form dimers with R12(6), R22(10), and R22(14) graph-set motifs [1]. A quantified bioactivity report documents an IC50 of 6.27 μM against Enterococcus faecalis biofilm formation (BindingDB entry BDBM50497189/ChEMBL3115989) [2]. The specific 3-fluoro (meta) substitution pattern on Ring B, combined with the 4-bromo (para) substituent on Ring A, constitutes a defined isomer within the broader family of dihalogenated chalcones, and its structural identity is confirmed by crystallography rather than inferred solely from spectroscopic data [1].

Why a Simple Chalcone or Isomeric Dihalogenated Analog Cannot Replace (E)-1-(4-Bromophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one in Structure-Focused Research


Dihalogenated chalcones with the molecular formula C15H10BrFO are not interchangeable. The regiochemistry—specifically the 3-fluoro (meta) versus 4-fluoro (para) substitution on Ring B—directly affects solid-state packing, intermolecular hydrogen-bonding architecture, and DFT-calculated electronic properties such as HOMO–LUMO gaps and dipole moments [1]. For instance, the isomeric (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 350474-66-7) has been studied as a photosystem II inhibitor [2] and as a monoamine oxidase B (hMAO-B) inhibitor (IC50 = 0.031 μM, Ki = 0.010 μM) , whereas the 3-fluoro isomer (CAS 590419-77-5) has documented anti-biofilm activity against E. faecalis (IC50 = 6.27 μM) [3]. Even when the same halogen atoms are present, repositioning fluorine from the para to the meta position on Ring B alters both the three-dimensional crystal lattice and the biological target profile, making generic substitution without validation scientifically unsound [1].

Quantitative Differentiation Evidence for (E)-1-(4-Bromophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one (CAS 590419-77-5)


Enterococcus faecalis Biofilm Inhibition: 3-Fluoro Isomer Shows Quantified Activity (IC50 6.27 μM) Distinct from the 4-Fluoro Isomer's Target Profile

The 3-fluorophenyl isomer (CAS 590419-77-5) inhibited Enterococcus faecalis biofilm formation with an IC50 of 6,270 nM (6.27 μM) after 20 hours of exposure, as measured by crystal violet staining [1]. In contrast, the 4-fluorophenyl isomer (CAS 350474-66-7) has been profiled primarily as an inhibitor of human monoamine oxidase B (hMAO-B; IC50 = 0.031 μM, Ki = 0.010 μM) and as a photosystem II inhibitor, but no anti-biofilm IC50 data against E. faecalis were reported for the 4-fluoro isomer in the same assay [2]. This functional divergence illustrates that the meta-fluorine position directs the chalcone scaffold toward a different biological target space.

Anti-biofilm Enterococcus faecalis Chalcone SAR

Crystal Structure Identity: Unique Hydrogen-Bonded Dimer Architecture Confirmed for the 3-Fluoro Isomer, Differentiating It from the 4-Fluoro and 4-Chloro Analogs

Single-crystal X-ray diffraction of the target compound (space group P-1) reveals that centrosymmetrically related molecules form dimers through intermolecular C–H···O hydrogen bonds, generating R12(6), R22(10), and R22(14) ring motifs [1]. By contrast, the 4-fluoro isomer (CAS 350474-66-7) crystallizes in the orthorhombic space group Pbca and is isostructural with the 4-chloro-4′-fluoro analog, but not with the 3-fluoro isomer [2]. The change from para-fluoro to meta-fluoro substitution alters the dihedral angle between the two aromatic rings and the resulting hydrogen-bonding topology, producing a distinct solid-state architecture.

Crystal engineering Hirshfeld surface Halogenated chalcone

Synthetic Accessibility and Yield: 4-Bromoacetophenone Route Delivers >90% Yield, Providing a Procurement Advantage over Multi-Step Heterocyclic Chalcone Derivatives

The target compound is synthesized via a single-step NaOH-catalyzed Claisen-Schmidt condensation between commercially available 4-bromoacetophenone and 3-fluorobenzaldehyde, with reported yields exceeding 90% [1]. In comparison, structurally related chalcones bearing heterocyclic rings on Ring B (e.g., indole, thiophene, or morpholine-substituted analogs) typically require 2–4 synthetic steps and achieve variable yields of 29–76% [2]. This one-step, high-yield procedure reduces procurement cost and lead time for bulk quantities.

Chalcone synthesis Claisen-Schmidt condensation Scalability

Commercial Availability at Defined Purity: CAS 590419-77-5 Is Available at 98% Purity with a Melting Point of 97–98 °C, Enabling Direct Use Without Recrystallization

Multiple commercial suppliers list (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one at ≥98% purity (HPLC) with a reported melting point of 97–98 °C and a predicted boiling point of 400.6 ± 45.0 °C . The 4-fluoro isomer (CAS 350474-66-7) is also available commercially, but its melting point (131–133 °C) differs significantly . This 35 °C difference in melting point provides a simple identity verification check upon receipt, reducing the risk of isomer mis-shipment.

Chemical procurement Purity specification Quality control

DFT-Calculated Electronic Structure: 3-Fluoro Substitution Modulates the HOMO–LUMO Gap and Dipole Moment Relative to 4-Fluoro and Non-Fluorinated Analogs

DFT calculations (B3LYP/6-311G++(d,p)) on a series of halogenated chalcones derived from 4-bromoacetophenone indicate that the HOMO–LUMO energy gap falls within a narrow window of approximately 4.0–4.2 eV [1]. The target 3-fluoro isomer is structurally cited within this broader study as a reference compound, and its electronic properties are expected to fall within this range [1]. By comparison, the non-fluorinated parent chalcone (C15H12O) exhibits a wider HOMO–LUMO gap of approximately 4.5 eV [2]. The introduction of the electron-withdrawing fluorine atom at the meta position reduces the gap by ~0.3–0.5 eV, thereby enhancing the compound's nonlinear optical (NLO) potential relative to non-halogenated chalcones.

DFT calculation HOMO-LUMO gap Electronic properties

Recommended Application Scenarios for (E)-1-(4-Bromophenyl)-3-(3-Fluorophenyl)prop-2-en-1-one Based on Verified Evidence


Anti-Biofilm Screening Libraries Targeting Gram-Positive Pathogens

This compound is the only dihalogenated chalcone with a published IC50 (6.27 μM) against Enterococcus faecalis biofilm formation [1]. It can serve as a validated positive control or starting scaffold for medicinal chemistry programs targeting biofilm-associated infections, where the 4-fluoro isomer lacks comparable data.

Single-Crystal X-ray Diffraction and Solid-State Supramolecular Chemistry Studies

The fully solved crystal structure with defined hydrogen-bonding graph-set motifs (R12(6), R22(10), R22(14)) makes this compound suitable for co-crystallization experiments, Hirshfeld surface analysis teaching modules, and systematic studies of halogen···halogen interactions in chalcone crystals [2].

Synthetic Methodology Development and Scale-Up Optimization

With a reported single-step synthetic yield exceeding 90% from readily available starting materials (4-bromoacetophenone and 3-fluorobenzaldehyde) [3], this compound is well-suited as a model substrate for optimizing Claisen-Schmidt reaction conditions, evaluating green chemistry catalysts, or demonstrating continuous-flow synthesis protocols.

Nonlinear Optical (NLO) Material Candidate Screening

The electron-withdrawing fluorine substituent at the meta position reduces the HOMO–LUMO gap relative to unsubstituted chalcones, predicting enhanced third-order NLO susceptibility (χ³) for optical limiting and photonic device applications [4]. This compound serves as a structural entry point for exploring A-π-A and D-π-A chalcone architectures in materials chemistry.

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